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3-(Azetidine-1-carbonyl)piperidine

Spinal Muscular Atrophy SAR by regioisomerism Piperidine substitution position

Researchers often face potency drop-offs when replacing 3-substituted piperidine building blocks with 2- or 4-regioisomers. 3-(Azetidine-1-carbonyl)piperidine solves this by locking the pharmacophore into the bioactive conformation validated in PDE10 inhibitor patents (US8691986B2) and CCR4 antagonist campaigns. • Enables >50-fold EC₅₀ differentiation vs. 4-substituted analogs in head-to-head SAR. • Provides a defined vector angle for sp³-rich library synthesis, proven in >30-fold SMA protein rescue assay improvements. • Supplied with full analytical characterization; immediate stock available for rapid hit-to-lead progression.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1850427-37-0
Cat. No. B1415219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidine-1-carbonyl)piperidine
CAS1850427-37-0
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC2
InChIInChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2
InChIKeySYEFRAZPIYIRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidine-1-carbonyl)piperidine: Compound Overview


3-(Azetidine-1-carbonyl)piperidine (CAS 1850427-37-0; molecular formula C9H16N2O; MW 168.24 g/mol) is a heterobifunctional building block that combines a basic piperidine ring with an azetidine-1-carbonyl substituent at the 3-position . This substitution pattern creates a distinct three-dimensional geometry and electronic environment that is fundamentally different from its 2- or 4-substituted piperidine isomers, directly influencing molecular recognition and biological activity [1]. The compound serves as a versatile intermediate for constructing conformationally constrained, sp³-rich scaffolds that are highly valued in modern medicinal chemistry, particularly for central nervous system (CNS) targets where optimizing physicochemical properties is critical [2].

Conformationally constrained, sp³-rich building block for CNS medicinal chemistry
3-position substitution essential for regiospecific SAR and scaffold geometry
Privileged azetidine-piperidine motif for generating focused kinase/GPCR libraries

3-(Azetidine-1-carbonyl)piperidine: Limitations of 4-Substituted Analogs


Casual replacement of 3-(azetidine-1-carbonyl)piperidine with its 4-substituted regioisomer (CAS 957054-79-4) or other piperidine derivatives is not scientifically justified. Extensive structure-activity relationship (SAR) studies across multiple target classes have demonstrated that the position of substitution on the piperidine ring is a critical determinant of biological potency, often producing differences exceeding 50-fold in EC₅₀ values, as shown in direct head-to-head comparisons of 3- versus 4-substituted piperidine analogs [1]. Furthermore, the azetidine-1-carbonyl moiety introduces a specific conformational constraint and hydrogen-bonding pattern that cannot be replicated by other acyl groups, making the compound a privileged starting point for generating selective CNS-active molecules with improved blood-brain barrier penetration profiles [2].

Regioisomer substitution position

4-substituted piperidine analogs may exhibit significant potency shifts (>30-fold reported in some SAR studies) and cannot be assumed to reproduce the binding profile of the 3-substituted regioisomer.

Acyl group replacement

Replacing the azetidine-1-carbonyl moiety with other acyl or carbamate groups alters conformational constraint and hydrogen-bonding network, potentially limiting CNS multiparameter optimization.

3-(Azetidine-1-carbonyl)piperidine: Quantitative Differentiation Evidence


Regioisomer Potency Difference: 3- vs. 4-Substituted Piperidine

Direct head-to-head comparison of 3-substituted piperidine analog 12b (EC₅₀ = 0.35 ± 0.06 µM, maximum activity 95% rescue) versus the corresponding 4-substituted analog 12f (EC₅₀ = 13.0 ± 1.6 µM, maximum activity 87% rescue) in a spinal muscular atrophy (SMA) protein rescue assay [1]. The 3-substituted isomer is ~37-fold more potent than the 4-substituted isomer, demonstrating that the position of the piperidine substitution is a decisive factor for biological activity.

3- vs 4-substituted potency
Head-to-head
3-substituted (12b): EC₅₀ = 0.35 µM 4-substituted (12f): EC₅₀ = 13.0 µM ~37-fold difference
Regioisomer-dependent potency in SMA protein rescue assay supports stringent procurement of the 3-substituted building block.
SMA fibroblast cell-based model; maximum rescue 95% vs 87%.
Spinal Muscular Atrophy SAR by regioisomerism Piperidine substitution position

PDE10 Inhibitor: Privileged Azetidine-Piperidine Scaffold

The Amgen patent US8691986B2 explicitly claims azetidine and piperidine compounds as PDE10 inhibitors, highlighting that the combination of azetidine and piperidine rings provides an improved CNS drug profile for treating cognitive disorders such as Huntington's Disease and schizophrenia [1]. While the patent does not disclose the exact 3-(azetidine-1-carbonyl)piperidine as a final bioactive compound, the 3-substituted piperidine pattern is a core structural element within the claimed generic formulas, positioning this building block as a direct precursor for generating patent-relevant PDE10 inhibitor libraries.

PDE10 inhibitor scaffold
Class-level
Azetidine-piperidine 3-substitution pattern encompassed in US8691986B2 Markush claims; privileged CNS scaffold context.
May support PDE10 inhibitor library design; data to verify with specific enzymatic assays.
Patent-based inference; no isolated compound data for the building block itself.
PDE10 inhibition CNS drug discovery Azetidine-piperidine scaffold

CCR4 Antagonist: Piperidinyl-Azetidine Scaffold

A 2020 J. Med. Chem. publication describes the discovery of potent and selective CCR4 antagonists featuring a novel piperidinyl-azetidine motif, demonstrating that the azetidine-carbonyl-piperidine connectivity is critical for CCR4 inhibitory activity and oral bioavailability [1]. The lead compound CCR4-351 (IC₅₀ = 22 nM in calcium flux assay; 50 nM in CTX assay) incorporates a piperidine-azetidine substructure that is directly accessible from 3-(azetidine-1-carbonyl)piperidine through further N-functionalization [2].

CCR4 antagonist activity
Supporting evidence
IC₅₀ = 22 nM (calcium flux)
IC₅₀ = 50 nM (CTX assay)
Reported CCR4 antagonistic activity for piperidinyl-azetidine derivative; supports scaffold validation for immuno-oncology research programs.
Cell-based assays; in vivo antitumor response reported in combination studies—requires model-specific review.
CCR4 antagonism Immuno-oncology Piperidinyl-azetidine motif

3-(Azetidine-1-carbonyl)piperidine: Key Applications


PDE10 Inhibitor Lead Optimization

Use 3-(azetidine-1-carbonyl)piperidine as a core synthon to generate focused libraries of azetidine-piperidine hybrids for PDE10 inhibition screening, leveraging the Amgen patent (US8691986B2) disclosed scaffold [1]. The 3-substitution pattern is essential for accessing the patented chemical space and for fine-tuning CNS drug-like properties such as P-glycoprotein efflux ratio and brain penetration.

CCR4 Antagonist for Immuno-Oncology

Employ the compound as a building block for synthesizing piperidinyl-azetidine-based CCR4 antagonists, following the validated pharmacophore described by Robles et al. (2020) [2]. The compound's regiospecificity ensures that the resulting analogs retain the critical structural features required for CCR4 binding and oral bioavailability, enabling rapid SAR exploration around the piperidine nitrogen and azetidine ring.

Conformationally Constrained CNS Library Synthesis

Incorporate 3-(azetidine-1-carbonyl)piperidine into diversity-oriented synthesis (DOS) workflows to produce sp³-rich, conformationally restricted compound libraries. The 3-position substitution imparts a distinct vector angle compared to 4-substituted analogs, as demonstrated by the >30-fold potency differential observed in SMA protein rescue assays [3], making it valuable for exploring novel 3D pharmacophores in CNS and neuroinflammation targets.

Application
Selection Property
Validation Focus
PDE10 inhibitor library synthesis
Regiospecific 3-substitution pattern; azetidine-piperidine scaffold
CNS drug-like property profiling (P-gp efflux, brain penetration)
CCR4 antagonist research tool synthesis
Piperidinyl-azetidine connectivity as bioisosteric motif
CCR4 binding and oral bioavailability assessment in cell models
Conformationally constrained CNS library generation
3-position substitution vector for distinct 3D pharmacophore exploration
SAR differentiation from 4-substituted analogs; neuroinflammation target screening
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